N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, a fluorophenylsulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for regioselective synthesis of substituted pyrazoles.
Bromination and Methylation: The pyrazole ring is then brominated and methylated to obtain 4-bromo-1-methyl-1H-pyrazole.
Formation of Piperidinecarboxamide: Finally, the piperidinecarboxamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole : A simpler compound with a pyrazole ring substituted with a bromine atom and a methyl group.
- 4-Bromo-1H-pyrazole : Another related compound with a pyrazole ring substituted with a bromine atom.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenylsulfonyl and piperidinecarboxamide moieties distinguishes it from simpler pyrazole derivatives, potentially enhancing its activity and selectivity in various applications.
Properties
Molecular Formula |
C17H20BrFN4O3S |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H20BrFN4O3S/c1-22-16(15(18)9-21-22)10-20-17(24)12-3-2-8-23(11-12)27(25,26)14-6-4-13(19)5-7-14/h4-7,9,12H,2-3,8,10-11H2,1H3,(H,20,24) |
InChI Key |
GUFKTYUIJOIOGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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